molecular formula C14H20N2O3 B1453621 Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate CAS No. 1293132-74-7

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No. B1453621
CAS RN: 1293132-74-7
M. Wt: 264.32 g/mol
InChI Key: JUNSXCVIQVQMTJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate, or EAPA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of benzoic acid and is composed of an ethyl group, an amino group, and a tetrahydropyranyl group. EAPA has been used as a reagent in organic synthesis, as a ligand for metal complexes, and as a building block for the synthesis of other compounds. In addition, it has been studied for its potential applications in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures Research on ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate derivatives has led to insights into hydrogen-bonded supramolecular structures. For instance, Portilla et al. (2007) explored how molecules of similar compounds are linked by hydrogen bonds to form complex structures, demonstrating the compound's role in understanding molecular interactions and the design of novel materials with specific properties (Portilla et al., 2007).

Synthesis of Heterocyclic Systems Malzogu et al. (2000) reported on the synthesis of various heterocyclic systems using ethyl 2-hydroxy-4-oxobut-2-enoate derivatives, showcasing the compound's utility in generating bioactive molecules that could have implications in pharmaceutical research and development (Malzogu et al., 2000).

Advanced Synthesis Techniques Bombarda et al. (1992) investigated reactions involving similar compounds for synthesizing tetrahydroquinoline derivatives. This research highlights the compound's importance in developing new synthesis methodologies that could enhance the efficiency and selectivity of chemical reactions (Bombarda et al., 1992).

Spectroscopic and Theoretical Studies Koca et al. (2014) focused on the spectroscopic and theoretical analysis of ethyl 3-amino derivatives, emphasizing the compound's role in the detailed study of molecular structures through experimental and computational techniques. Such investigations are pivotal for understanding the electronic and structural features that govern reactivity and properties (Koca et al., 2014).

Optimization of Synthesis Technology Qiao-yun (2012) optimized the synthesis technology for ethyl 3-amino derivatives, illustrating the compound's industrial application potential and the importance of process optimization for high-yield and sustainable chemical production (Qiao-yun, 2012).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

ethyl 3-amino-4-(oxan-4-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-14(17)10-3-4-13(12(15)9-10)16-11-5-7-18-8-6-11/h3-4,9,11,16H,2,5-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNSXCVIQVQMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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